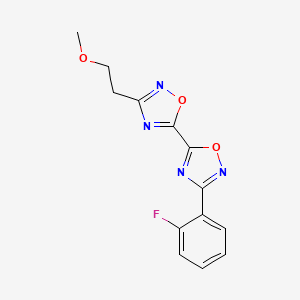![molecular formula C27H25N5O3S B3007234 methyl 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 1019095-35-2](/img/structure/B3007234.png)
methyl 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, methyl 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate, is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activities. The papers provided discuss the synthesis and properties of similar heterocyclic compounds, which often exhibit antimicrobial, anti-inflammatory, and other biological activities .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For example, one synthesis route involves the hydrolysis of an ethyl amino-carboxylate followed by cyclization with acetic anhydride to afford a thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one derivative . Another synthesis method includes a one-pot three-component synthesis using calcium chloride in refluxing ethanol to achieve a dihydropyrimidin-thione derivative . These methods highlight the complexity and creativity required in the synthesis of such intricate molecules.
Molecular Structure Analysis
The molecular structures of these compounds are characterized by multiple rings, including pyrazole, pyrimidine, and sometimes tetrazole or oxazine rings. The dihedral angles between these rings can affect the overall shape and reactivity of the molecules . Intramolecular hydrogen bonding is also a common feature, which can influence the stability and conformation of the compounds .
Chemical Reactions Analysis
The compounds discussed in the papers are reactive and can be transformed into various heterocyclic systems. They can react with different reagents to yield new derivatives with potential biological activities. For instance, a thiosemicarbazide derivative can be further reacted to synthesize thiazole derivatives . The reactivity of these compounds is crucial for the development of new pharmaceuticals and agrochemicals.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different substituents, such as trifluoromethyl groups, can enhance certain properties like fluorescence or biological activity . Hydrogen bonding and π-π stacking interactions in the crystal structure contribute to the stability and solubility of the compounds . These properties are important for the practical application of the compounds in various fields.
Applications De Recherche Scientifique
Antiviral Activity
- Compounds related to methyl 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate have shown promising in vitro antiviral activity. This includes activity against herpes simplex virus type-1, where compounds with similar structures exhibited strong antiviral properties (Tantawy et al., 2012).
Cytotoxic and Antimicrobial Activities
- A derivative of the compound, specifically 6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, has been synthesized and shown to have significant antitumor and antimicrobial activities. This highlights the potential use of such compounds in developing novel therapeutic agents (Ramadan et al., 2019).
Biocidal Properties
- Synthesis and modification of similar compounds have revealed excellent biocidal properties against a range of bacteria and fungi, suggesting their potential as effective agents in controlling microbial growth (Youssef et al., 2011).
Anticancer Properties
- Research into pyrazole derivatives, which are structurally similar, has demonstrated significant in vitro antiproliferative activity, suggesting the relevance of such compounds in cancer research and treatment (Jose, 2017).
Propriétés
IUPAC Name |
methyl 5-(1,3-diphenylpyrazol-4-yl)-2-ethylsulfanyl-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3S/c1-4-36-27-29-24-22(25(33)30-27)21(20(16(2)28-24)26(34)35-3)19-15-32(18-13-9-6-10-14-18)31-23(19)17-11-7-5-8-12-17/h5-15,21H,4H2,1-3H3,(H2,28,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMXOGNZIASUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B3007151.png)
![N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B3007152.png)


![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B3007156.png)
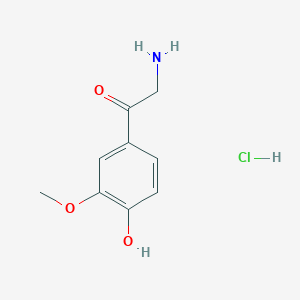
![2-[(cyanomethyl)sulfanyl]-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B3007161.png)
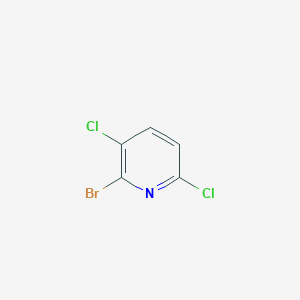
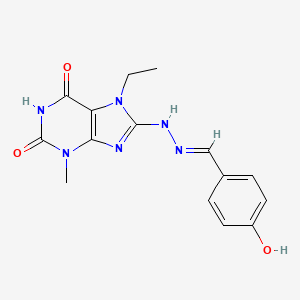

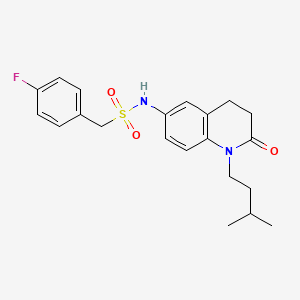
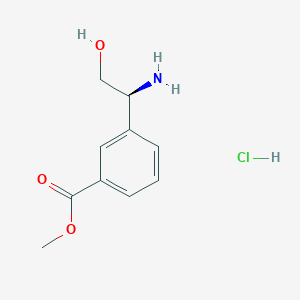
![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007171.png)
